![molecular formula C16H19ClN2O3 B13102335 2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-28-4](/img/structure/B13102335.png)
2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the butyl and chloro groups can be done via substitution reactions using suitable alkylating and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 4-methoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Possible applications in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butyl-4-chloro-5-((4-hydroxybenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-ethoxybenzyl)oxy)pyridazin-3(2H)-one
Comparison
Compared to its analogs, 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can affect its reactivity, biological activity, and overall stability.
Propriétés
Numéro CAS |
88094-28-4 |
|---|---|
Formule moléculaire |
C16H19ClN2O3 |
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
2-butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-4-9-19-16(20)15(17)14(10-18-19)22-11-12-5-7-13(21-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3 |
Clé InChI |
MQAGOYICPORNQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


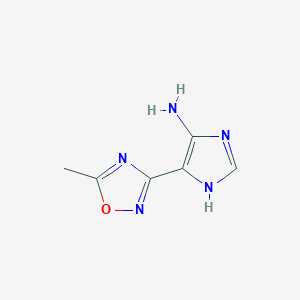
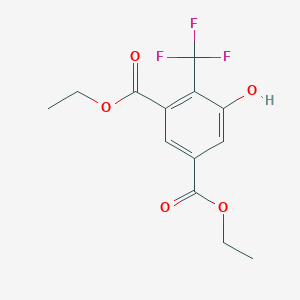
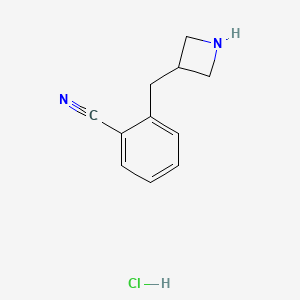

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

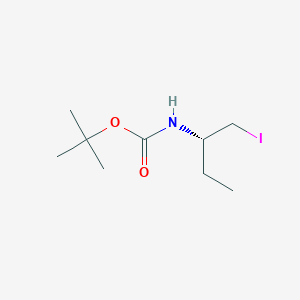
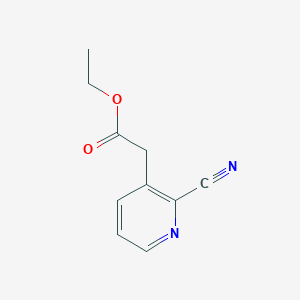

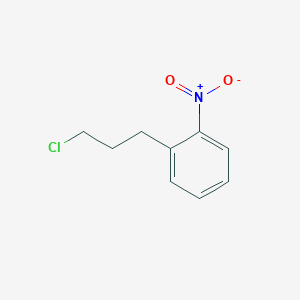
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)

